

Application Notes and Protocols for DHODH-IN-17 Cell-Based Assays

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Compound of Interest

Compound Name: DHODH-IN-17

Cat. No.: B179557

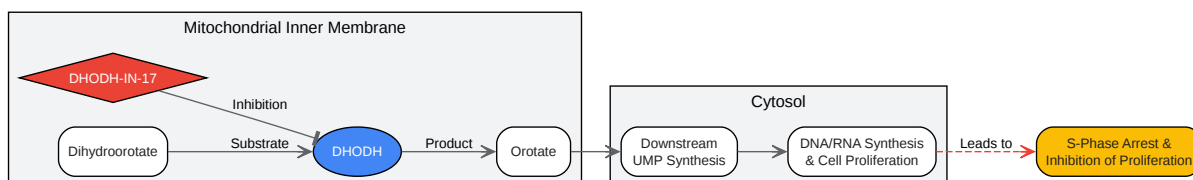
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Introduction

DHODH-IN-17 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, which have a high demand for nucleotides for DNA and RNA synthesis.[2][3] Inhibition of DHODH leads to pyrimidine depletion, causing cell cycle arrest, and making it a promising target for therapeutic intervention in oncology and autoimmune diseases.[2][4][5] These application notes provide detailed protocols for assessing the cellular activity of **DHODH-IN-17**.

Mechanism of Action

Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][5] **DHODH-IN-17**, a 2-anilino nicotinic acid derivative, inhibits this enzymatic activity.[1] This blockade of the pyrimidine synthesis pathway results in reduced levels of essential nucleotides like uridine monophosphate (UMP), leading to the inhibition of cell proliferation and cell cycle arrest, particularly at the S-phase.[4][6] The effects of DHODH inhibition can be reversed by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the enzymatic block.[4][7]



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Caption: Mechanism of action of **DHODH-IN-17** in the pyrimidine biosynthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for **DHODH-IN-17** and other relevant DHODH inhibitors.

Compound	Target	IC50 (µM)	Cell Line(s)	Assay Type	Reference
DHODH-IN-17	Human DHODH	0.40	Not specified	Enzymatic Assay	[1]
Brequinar (BQR)	Human DHODH	0.0021	-	Enzymatic Assay	[8]
Brequinar (BQR)	-	0.14	A375 (Melanoma)	Proliferation Assay (XTT)	[4]
Brequinar (BQR)	-	0.24	H929 (Myeloma)	Proliferation Assay (XTT)	[4]
Brequinar (BQR)	-	0.054	Ramos (Lymphoma)	Proliferation Assay (XTT)	[4]
Teriflunomide	Human DHODH	0.0245	-	Enzymatic Assay	[8]
A771726 (active metabolite of Leflunomide)	-	14.52	A375 (Melanoma)	Proliferation Assay (XTT)	[4]
A771726	-	45.78	H929 (Myeloma)	Proliferation Assay (XTT)	[4]
A771726	-	5.36	Ramos (Lymphoma)	Proliferation Assay (XTT)	[4]

Experimental Protocols

Cell Proliferation Assay Using XTT

This protocol describes a method to determine the effect of **DHODH-IN-17** on the proliferation of cancer cell lines. The XTT assay measures the metabolic activity of viable cells.

Materials:

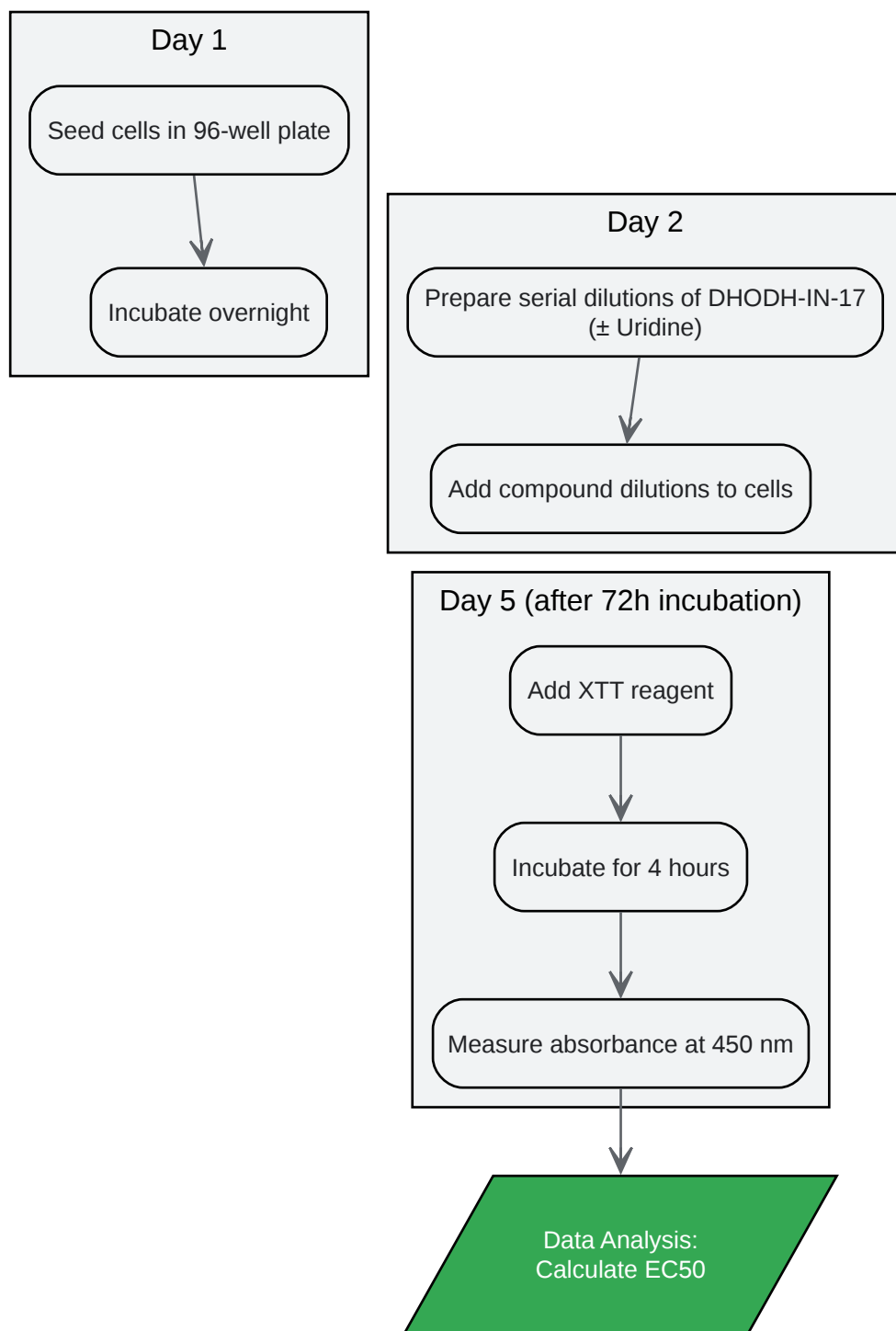
- Cancer cell line (e.g., A375, H929, Ramos)

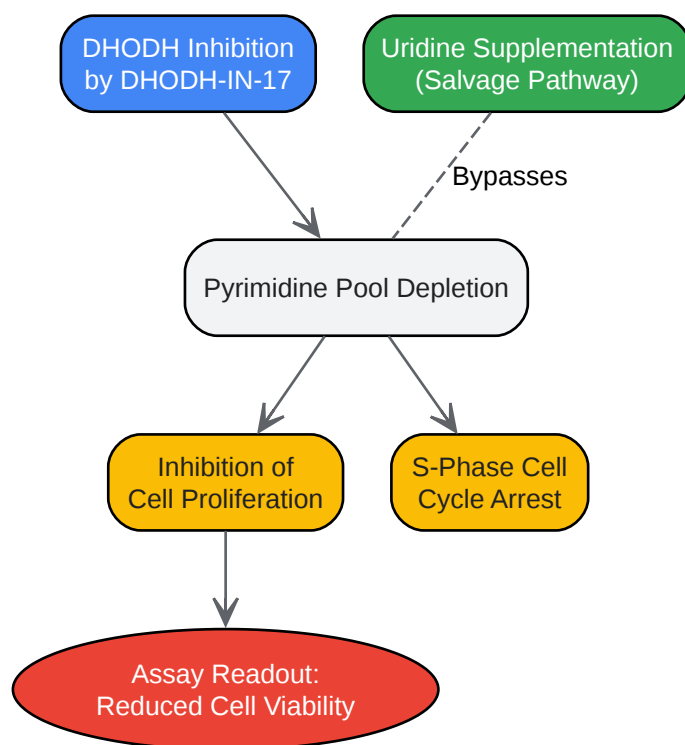
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- **DHODH-IN-17**
- Uridine
- XTT labeling reagent
- Electron-coupling reagent
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **DHODH-IN-17** in complete medium.
 - For rescue experiments, prepare a parallel set of **DHODH-IN-17** dilutions in medium supplemented with 100 μ M uridine.
 - Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of **DHODH-IN-17** (with or without uridine). Include vehicle control (DMSO) wells.
 - Incubate for 72 hours at 37°C, 5% CO₂.
- XTT Assay:

- Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
- Add 50 μ L of the XTT mixture to each well.
- Incubate the plate for 4 hours at 37°C, 5% CO₂.
- Measure the absorbance of the formazan product at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with no cells).
 - Normalize the absorbance values to the vehicle control wells.
 - Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.





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